AoxSPY
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
647011-18-5 |
|---|---|
Molecular Formula |
C20H24N4O6 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H24N4O6/c1-11(21)18-23-15(10-30-18)19(27)24-8-2-3-16(24)17(26)22-14(20(28)29)9-12-4-6-13(25)7-5-12/h4-7,10-11,14,16,25H,2-3,8-9,21H2,1H3,(H,22,26)(H,28,29)/t11-,14-,16-/m0/s1 |
InChI Key |
BODQOOUNYXVFCW-PJODQICGSA-N |
Isomeric SMILES |
C[C@@H](C1=NC(=CO1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
Canonical SMILES |
CC(C1=NC(=CO1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
Origin of Product |
United States |
Rational Design Principles and Computational Chemistry Approaches for Aoxspy
Theoretical Underpinnings of AoxSPY's Design as a Smac Mimic
The rational design of this compound is fundamentally based on mimicking the function of the endogenous pro-apoptotic protein known as the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO). nih.govresearchgate.net In healthy cells, Inhibitor of Apoptosis Proteins (IAPs), such as X-linked IAP (XIAP) and cellular IAPs (cIAP1, cIAP2), act as critical regulators that prevent accidental cell death by binding to and inhibiting caspases, the key executioner enzymes in the apoptotic cascade.
Upon receiving an apoptotic stimulus, Smac is released from the mitochondria into the cytosol. nih.govworldscientific.com The crucial part of the Smac protein is its N-terminus, which, once cleaved, exposes a four-amino-acid sequence: Alanine-Valine-Proline-Isoleucine (AVPI). worldscientific.commdpi.commdpi.com This AVPI motif serves as a binding interface, docking into a specific surface groove on the Baculoviral IAP Repeat (BIR) domains of IAP proteins, particularly the BIR3 domain. nih.govnih.govesmo.org This binding competitively displaces the caspases held by the IAPs, thereby liberating them to execute programmed cell death. worldscientific.comworldscientific.com
This compound is designed as a small-molecule mimetic of this AVPI tetrapeptide. worldscientific.commdpi.com The core principle is that a synthetic, non-peptidic compound can be engineered to fit into the same BIR domain groove, effectively antagonizing IAP function just as the natural Smac protein does. nih.govnih.gov By blocking the IAP-caspase interaction, this compound aims to lower the threshold for apoptosis, making cancer cells more susceptible to cell death signals. nih.govnih.gov This strategy is particularly promising because many cancer types exhibit an overexpression of IAP proteins, which contributes to their survival and resistance to conventional therapies. mdpi.comnih.gov
Computational Modeling for Scaffold Design and Optimization in this compound Analogs
The development of this compound and its analogs moves beyond simple mimicry by employing computational modeling to design and optimize a novel chemical scaffold. A scaffold is the core structure of a molecule upon which various functional groups can be built. The goal is to create a rigid, synthetically accessible scaffold that correctly orients the key pharmacophoric features—the molecular groups responsible for the biological effect—to replicate the binding interactions of the native AVPI peptide.
Structure-based drug design is central to this process. nih.govacs.org Using crystal structures of IAP BIR domains bound to the Smac AVPI peptide, computational chemists can visualize the precise three-dimensional requirements of the binding pocket. nih.gov This allows for the in silico design of novel scaffolds that are not peptidic in nature but can present the necessary hydrogen bond donors and acceptors, as well as hydrophobic groups, in the correct spatial arrangement.
Once an initial scaffold for a compound like this compound is designed, computational methods are used to explore a virtual chemical space of possible analogs. nih.gov This involves systematically modifying the scaffold by adding or changing substituent groups to improve properties such as binding affinity, selectivity, and cell permeability. This optimization process is guided by the computational techniques detailed in the following sections.
Molecular Docking and Dynamics Simulations for Predicting this compound-Biomolecule Interactions
Molecular docking is a primary computational tool used to predict the preferred binding orientation and affinity of one molecule to another. worldscientific.com In the design of this compound, docking simulations are performed to place virtual representations of this compound and its analogs into the AVPI binding groove of IAP BIR domains (e.g., XIAP-BIR3). worldscientific.comworldscientific.com These simulations calculate a "docking score," which estimates the binding free energy, allowing researchers to rank different analogs and prioritize the most promising candidates for synthesis. worldscientific.com Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, confirming that the designed molecule successfully mimics the binding mode of the natural Smac peptide. worldscientific.comnih.gov
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic and realistic view. ekb.eg MD simulations model the movement of every atom in the protein-ligand complex and surrounding solvent over time, typically on the nanosecond scale. worldscientific.comekb.eg For this compound, MD simulations are crucial for:
Assessing Complex Stability: Confirming that the binding pose predicted by docking is stable over time. worldscientific.comworldscientific.com
Refining Binding Poses: Observing how the ligand and protein adjust their conformations to achieve an optimal fit.
Calculating Binding Free Energy: Using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity than docking scores alone. ekb.eg
| Simulation Parameter | Typical Value/Condition | Purpose |
| Software | GROMACS, NAMD, AMBER | To run the molecular dynamics simulation. nih.govekb.eg |
| Force Field | CHARMM36m, CGENFF | To define the potential energy and forces between atoms. nih.gov |
| Simulation Time | 50-100 ns | To allow sufficient time for the complex to reach equilibrium and assess stability. nih.govekb.eg |
| Analysis Metrics | RMSD, RMSF, Radius of Gyration | To measure the stability of the protein-ligand complex and conformational changes. ekb.eg |
This table represents typical parameters used in MD simulations for studying protein-ligand interactions.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling of this compound
For a deeper understanding of the interactions governing this compound's binding, researchers can turn to quantum mechanical (QM) calculations. Unlike the classical mechanics approximations used in standard MD, QM methods calculate the electronic structure of the molecule from first principles, based on the Schrödinger equation. nih.gov
These computationally intensive calculations are often performed on the most critical parts of the system, such as the ligand and the active site residues of the protein, in what is known as a QM/MM (Quantum Mechanics/Molecular Mechanics) approach. nih.gov For this compound, QM calculations are used to:
Profile Electronic Properties: Determine the distribution of electron density and electrostatic potential across the molecule. This helps in understanding and optimizing non-covalent interactions like hydrogen bonds and π-stacking, which are critical for high-affinity binding. nih.gov
Analyze Reactivity: Calculate molecular orbital energies (e.g., HOMO and LUMO) to predict the chemical reactivity of the compound. While this compound is designed to bind non-covalently, understanding its reactivity profile is essential for predicting potential metabolic pathways or off-target covalent interactions.
Refine Force Field Parameters: Improve the accuracy of classical MD simulations by providing more precise atomic charges and parameters for the ligand. springernature.com
Structure-Activity Relationship (SAR) Studies via Computational Methods for this compound and Related Scaffolds
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound like this compound into a viable drug candidate. nih.govacs.org SAR explores how specific changes to a molecule's structure affect its biological activity. nih.gov Computational methods significantly accelerate this process by building predictive models.
After synthesizing and testing an initial set of this compound analogs, the experimental data (e.g., binding affinities or cell-based activity) are correlated with calculated molecular descriptors of the compounds. This process, known as Quantitative Structure-Activity Relationship (QSAR) modeling, generates mathematical equations that can predict the activity of new, unsynthesized analogs. mdpi.com
Computational SAR helps to:
Identify Key Structural Features: Pinpoint which parts of the this compound scaffold are essential for activity and which can be modified. nih.gov
Guide Analog Design: Predict which modifications are most likely to increase potency, allowing chemists to focus their synthetic efforts on the most promising compounds.
Explore SAR Transfer: Apply the SAR knowledge gained from the this compound scaffold to design entirely new scaffolds that share similar activity profiles. nih.gov
| Compound Series | Modification (R Group) | Binding Affinity (Ki, nM) to XIAP BIR3 | Computational Insight |
| SM-131 Analog | nih.govworldscientific.com bicyclic core | 61 | Conformationally constrained core improves binding. nih.gov |
| Analog 2 | Methyl | (Reference) | Methyl group fits into a small hydrophobic pocket. nih.gov |
| Analog 6 | Ethyl | 3x more potent than 2 | Small alkyl extension is favorable. nih.gov |
| Analog 8 | Isopropyl | 10x less potent than 2 | Bulky group creates steric clash in the binding pocket. nih.gov |
This table is an example derived from SAR studies on conformationally constrained Smac mimetics, illustrating how computational insights guide structural modifications to alter binding affinity. nih.gov
Through this integrated, multi-step computational approach—from the theoretical design as a Smac mimic to detailed simulations and SAR modeling—compounds like this compound can be rationally designed and optimized for potent and specific antagonism of IAP proteins.
Synthetic Methodologies for Aoxspy and Its Structural Analogs
Chemical Synthesis Strategies for Oxazole (B20620) Ring Incorporation in Peptide Mimetics like AoxSPY
The synthesis of peptide mimetics featuring oxazole rings often involves the formation of the oxazole heterocycle as a key step. Various methodologies have been developed for the synthesis of oxazoles, which can then be incorporated into peptide sequences or assembled as part of a larger peptidomimetic structure. mdpi.commdpi.comresearchgate.netlatoxan.com Oxazole rings can be formed through the cyclization of suitable precursors, often involving serine or cysteine residues in peptide contexts, followed by oxidation to achieve the aromatic oxazole ring. mdpi.com
One approach involves the use of amino acids as starting materials, where the side chain is modified and cyclized to form the oxazole ring. For instance, the cyclization and oxidative aromatization of serine-containing peptides can yield oxazole derivatives. mdpi.com Another strategy involves the synthesis of oxazole-containing amino acid building blocks, which are then coupled using standard peptide synthesis techniques to construct the desired peptide mimetic. researchgate.net
Novel Reaction Pathways for this compound Precursor Synthesis
The development of novel reaction pathways in organic synthesis is crucial for the efficient and selective construction of complex molecules like peptide mimetics. While specific novel pathways for this compound precursors are not detailed in the search results, research in organic synthesis continually explores new methodologies that could be applicable. This includes the development of new catalytic systems, researchgate.netbeilstein-journals.org innovative cyclization reactions, readthedocs.ioacs.org and strategies for carbon-carbon and carbon-heteroatom bond formation. nih.govwikipedia.org
For oxazole-containing peptide mimetics, novel pathways could involve more efficient or stereoselective methods for forming the oxazole ring, new coupling strategies for incorporating oxazole-containing building blocks, or innovative routes to synthesize the amino acid or peptide fragments that serve as precursors. mdpi.comresearchgate.net The exploration of new reaction conditions, reagents, and catalysts can lead to improved yields, reduced reaction times, and enhanced selectivity in the synthesis of such complex molecules. researchgate.netwikipedia.org
Stereoselective Synthesis Approaches for this compound and Related Compounds
Stereoselective synthesis is essential for creating molecules with defined three-dimensional structures, which is particularly important for peptide mimetics as their biological activity is often highly dependent on their conformation. dbaasp.org The amino acids that make up peptides are chiral, and the incorporation of oxazole rings and other modifications must be controlled to achieve the desired stereochemistry in the final mimetic. mdpi.comresearchgate.net
Approaches to stereoselective synthesis relevant to compounds like this compound include the use of chiral starting materials, chiral reagents, or chiral catalysts to control the formation of new stereocenters during the synthesis. Diastereoselective and enantioselective reactions can be employed to favor the formation of specific stereoisomers. For peptide mimetics, this could involve stereoselective methods for the cyclization leading to the oxazole ring or stereocontrolled coupling reactions between chiral building blocks. mdpi.comresearchgate.net The design of synthetic routes that minimize racemization and maximize the formation of the desired enantiomer or diastereomer is a key aspect of developing efficient syntheses for such compounds. dbaasp.org
Scalable Synthetic Routes Development for this compound
Developing scalable synthetic routes is crucial for the potential production of this compound or similar peptide mimetics in larger quantities for further research or potential therapeutic applications. Scalable synthesis focuses on designing processes that can be readily increased in scale from laboratory bench to industrial production while maintaining efficiency, yield, and purity.
Key considerations in developing scalable routes include the cost and availability of starting materials and reagents, the number of synthetic steps, the efficiency of each step, ease of purification, and the safety and environmental impact of the process. Reactions that require extreme conditions, hazardous reagents, or difficult purification procedures are less suitable for large-scale synthesis. For peptide mimetics, this might involve optimizing solid-phase or solution-phase synthesis strategies, developing efficient coupling methods, and exploring continuous flow chemistry techniques. The aim is to achieve a robust and reproducible process that can deliver the target compound in sufficient quantities and purity.
Methodologies for Functional Group Interconversion and Derivatization of this compound Scaffolds
Functional group interconversion (FGI) and derivatization are fundamental tools in organic synthesis used to transform functional groups within a molecule or to attach new functionalities. mdpi.com These methodologies are valuable for modifying existing scaffolds, such as peptide mimetics containing oxazole rings, to explore structure-activity relationships or to introduce desired properties.
FGI involves converting one functional group into another through various reactions like oxidation, reduction, substitution, or elimination. mdpi.com This can be used to modify side chains on the peptide portion or the oxazole ring itself. Derivatization involves introducing new functional groups onto the scaffold, often through coupling reactions, alkylations, or arylations.
For this compound and related oxazole-containing peptide mimetics, FGI and derivatization techniques could be applied to:
Modify amino acid side chains to alter properties like solubility or lipophilicity.
Introduce reporter groups for biological studies.
Attach linkers for conjugation to other molecules or surfaces.
Explore the impact of different substituents on the oxazole ring on biological activity.
These transformations allow for the generation of libraries of analogs based on the core this compound scaffold, facilitating comprehensive studies of how structural changes influence biological interactions.
Mechanistic Investigations of Aoxspy S Molecular Interactions
Biomolecular Interaction Analysis of AoxSPY with Protein Domains (e.g., XIAP BIR3)
No data is available on the interaction between this compound and the XIAP BIR3 protein domain.
Binding Kinetics and Thermodynamics at the Molecular Level
There is no information regarding the binding kinetics or thermodynamic properties of this compound with any protein target.
Identification of Molecular Interaction Interfaces and Key Residues
Without evidence of this compound binding to a target, no molecular interaction interfaces or key residues can be identified.
Conformational Dynamics and Structural Perturbations Induced by this compound Binding
There is no research documenting any conformational changes or structural perturbations in protein targets as a result of binding to this compound.
Exploration of Non-Covalent Interactions in this compound-Target Complexes
The nature of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, between this compound and any biological target has not been described in the available literature.
Advanced Biophysical and Spectroscopic Characterization Techniques for Aoxspy Interactions
Application of Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique used to directly measure the heat released or absorbed during a biomolecular binding event. This allows for the determination of key thermodynamic parameters, including binding affinity (KA or KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.
In the context of studying AoxSPY interactions, such as with XIAP, ITC experiments would involve titrating a solution of this compound into a sample cell containing a solution of the target protein, or vice versa. As this compound binds to the protein, the heat change associated with the binding event is precisely measured by the calorimeter. The instrument maintains the sample and reference cells at the same temperature, and the power required to maintain this isothermal condition after each injection is recorded as a function of time.
Analysis of the resulting thermogram (a plot of the heat flow rate versus time) and the integrated heat per injection allows for the generation of a binding isotherm. Fitting this isotherm to appropriate binding models (e.g., one-site, two-site) yields the thermodynamic parameters. For this compound binding to XIAP, ITC would provide quantitative data on the strength of the interaction (KD), the driving forces (enthalpy and entropy contributions to the free energy of binding, ΔG), and the number of this compound molecules that bind to each protein molecule (stoichiometry, n). These parameters offer fundamental insights into the molecular basis of the interaction.
Fluorescence Spectroscopy and Quenching Mechanisms in this compound-Biomolecule Systems
Fluorescence spectroscopy is a sensitive technique that can be used to study molecular interactions, conformational changes, and dynamics. Many biomolecules, such as proteins containing tryptophan, tyrosine, or phenylalanine residues, exhibit intrinsic fluorescence. Additionally, fluorescent probes can be introduced into a system. Changes in fluorescence intensity, wavelength shifts, or fluorescence lifetime can report on binding events or conformational changes.
If this compound or its target biomolecule (like XIAP) is intrinsically fluorescent, or if a fluorescent label is incorporated, fluorescence spectroscopy can be used to monitor their interaction. Binding of this compound to a fluorescent protein, for instance, might lead to fluorescence quenching or enhancement due to changes in the local environment of the fluorescent residues.
Fluorescence quenching, a decrease in fluorescence intensity, can occur through various mechanisms, including dynamic (collisional) quenching, static quenching (ground-state complex formation), or energy transfer (like Förster Resonance Energy Transfer - FRET). By studying the dependence of fluorescence intensity on this compound concentration and analyzing the data using models such as the Stern-Volmer equation, researchers can gain insights into the quenching mechanism and calculate binding constants. If both this compound and its binding partner are appropriately labeled with a FRET donor-acceptor pair, changes in fluorescence resonance energy transfer efficiency upon binding can provide information about the proximity and orientation of the molecules.
Circular Dichroism (CD) Spectroscopy for Conformational Changes Induced by this compound
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformation and conformational changes of chiral molecules, particularly proteins and nucleic acids. It measures the differential absorption of left and right circularly polarized light by a sample. The CD spectrum in the far-UV region (190-240 nm) is sensitive to the secondary structure of proteins (e.g., alpha-helices, beta-sheets), while the near-UV region (240-320 nm) provides information about the tertiary structure, including the environment of aromatic amino acid side chains and disulfide bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules, studying their dynamics, and characterizing molecular interactions at atomic resolution. For studying the interaction of this compound with a target protein like XIAP, NMR can provide detailed information about the binding interface and conformational changes.
By using isotopically labeled proteins (e.g., with 15N or 13C), researchers can perform NMR titration experiments. Titrating unlabeled this compound into a solution of labeled XIAP and monitoring changes in the protein's NMR spectrum (specifically, chemical shifts and signal intensities) can identify the specific amino acid residues in XIAP that are affected by this compound binding. These "perturbed" residues often map to the binding site.
Furthermore, advanced multi-dimensional NMR techniques (e.g., HSQC, HMBC, NOESY) can be applied to both this compound and the this compound-XIAP complex to obtain structural constraints. This data can then be used to determine the high-resolution structure of this compound in its bound state and the structure of the complex, revealing the precise interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and XIAP. NMR can also provide information about the kinetics and thermodynamics of binding, as well as the dynamics of the molecules in the bound state.
Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free biosensing technique that allows for the real-time monitoring of molecular binding events and the determination of binding kinetics and affinity. In an SPR experiment, one binding partner (the ligand) is immobilized on a sensor chip surface, and the other binding partner (the analyte) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal.
To study this compound binding to a protein like XIAP using SPR, either this compound or XIAP would be immobilized on the sensor chip. If XIAP is immobilized, varying concentrations of this compound would be injected over the surface. The association of this compound with immobilized XIAP is monitored in real-time, followed by dissociation when a buffer is flowed over the surface. The binding response is plotted as a sensorgram (response units versus time).
Theoretical Frameworks and Future Research Avenues for Aoxspy and Peptide Mimetic Design
Advancements in Theoretical Modeling of Peptide Mimetic-Protein Interactions
Theoretical modeling plays a vital role in understanding the complex interactions between peptide mimetics like AoxSPY and their protein targets. Advanced computational techniques, such as molecular dynamics simulations, quantum mechanics/molecular mechanics (QM/MM) methods, and enhanced sampling techniques, can provide detailed insights into the binding poses, conformational dynamics, and energy landscapes governing these interactions. For this compound, theoretical modeling could be employed to precisely quantify the impact of the oxazole (B20620) substitution on the molecule's flexibility and its ability to adopt the conformation necessary for optimal binding to the XIAP BIR3 domain. By simulating the binding process at an atomic level, researchers can identify the specific hydrogen bonds and other molecular contacts that are lost or altered compared to the native AVPI sequence. This can help elucidate the reasons for the observed lower binding affinity and guide future modifications. Furthermore, theoretical models can be used to calculate binding free energies, providing a quantitative measure of the interaction strength and allowing for in silico evaluation of potential this compound analogs before synthesis.
Development of Novel Analytical Methodologies for Complex this compound Systems
Analyzing the behavior of peptide mimetics in complex biological systems requires sophisticated analytical methodologies. For this compound, which interacts with proteins, novel approaches are needed to complement traditional binding assays. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can provide valuable thermodynamic and kinetic data on this compound-protein interactions. Future advancements in these areas could involve developing higher-sensitivity methods to study weaker interactions or interactions in more complex environments, such as within cell lysates. Cryo-electron microscopy (cryo-EM) and advanced mass spectrometry techniques could also be adapted to study the conformation of this compound when bound to its target or to identify potential off-target interactions in complex biological mixtures. The development of methodologies for tracking the distribution and metabolic fate of this compound in biological systems at a molecular level would also be crucial for understanding its pharmacological profile, although this leans towards areas outside the strict scope of theoretical frameworks and future research avenues focused on the compound itself and its design principles.
Computational Prediction of Novel this compound Analogs with Modulated Binding Profiles
The initial studies on this compound revealed that the oxazole substitution, while reducing peptide character, also negatively impacted binding affinity to XIAP. researchgate.netnih.govr-project.orgchemrxiv.orgfrontiersin.org Computational methods offer powerful tools for designing novel this compound analogs with potentially improved or modulated binding profiles. Ligand-based and structure-based computational approaches can be employed. Ligand-based methods, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore modeling, can build predictive models based on the known structures and activities of this compound and related compounds. Structure-based methods, utilizing the crystal structure of XIAP BIR3 (and potentially a co-crystal structure with AoxSPW or other mimics if available), can involve virtual screening of large chemical libraries to identify molecules that are predicted to bind favorably to the target site. De novo design algorithms could also be used to generate entirely new molecular structures that retain the desired features of a peptide mimetic while overcoming the limitations of the oxazole substitution in this compound. These computational approaches can explore a vast chemical space efficiently, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of this compound analogs with enhanced binding affinity or altered selectivity for different XIAP BIR domains or related IAPs.
Emerging Concepts in Chemical Biology Applied to this compound Research
Chemical biology approaches can provide innovative ways to study this compound and its interactions in a cellular context. Techniques such as activity-based protein profiling (ABPP) could potentially be adapted to identify the cellular targets of this compound beyond XIAP, if it exhibits polypharmacology. The development of photoaffinity probes based on the this compound structure could allow for covalent labeling of its binding partners in situ, facilitating their identification and validation. Genetically encoded tools, such as fluorescent protein fusions or biosensors, could be used to monitor the downstream effects of this compound binding to XIAP in live cells. Furthermore, the application of chemical genetics approaches, involving the use of small molecules like this compound to perturb biological pathways, can help in the deconvolution of complex cellular processes regulated by IAPs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
